molecular formula C25H25NO7S B301474 ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301474
M. Wt: 483.5 g/mol
InChI Key: NLHPDWHNMGHYKE-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and cancerous processes. It may also interfere with the DNA replication process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain fungi and weeds. In vivo studies have shown that it can reduce the size of tumors and improve the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate in lab experiments include its high purity and stability, as well as its well-defined chemical structure. However, its low solubility in water and some organic solvents may limit its use in certain experiments. Its high cost may also be a limiting factor for some researchers.

Future Directions

There are several future directions for the research and development of ethyl (ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate. One possible direction is to investigate its potential as a drug for the treatment of inflammatory and cancerous diseases. Another direction is to explore its potential as a herbicide and fungicide in agriculture. In materials science, it may be studied for its potential use in organic electronics, such as organic solar cells and transistors. Finally, further studies may be conducted to better understand its mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of ethyl (ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate involves the reaction of 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde with 2-amino-4-methylthiophene-3-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The purity and yield of the product depend on the reaction conditions, including temperature, time, and the type of catalyst used.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been investigated as a potential herbicide and fungicide. In materials science, it has been studied for its potential use as an organic semiconductor.

properties

Product Name

ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C25H25NO7S/c1-5-32-25(29)22-23(28)20(34-24(22)26-17-9-6-15(2)7-10-17)13-16-8-11-18(19(12-16)30-3)33-14-21(27)31-4/h6-13,26H,5,14H2,1-4H3/b20-13-

InChI Key

NLHPDWHNMGHYKE-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC(=C(C=C2)OCC(=O)OC)OC)/C1=O)NC3=CC=C(C=C3)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)C1=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)C1=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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